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molecular formula C11H14O5 B8478958 4-(2-Hydroxyethoxy)-3,5-dimethoxybenzaldehyde

4-(2-Hydroxyethoxy)-3,5-dimethoxybenzaldehyde

Cat. No. B8478958
M. Wt: 226.23 g/mol
InChI Key: FFIFRDOLVXMDNW-UHFFFAOYSA-N
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Patent
US08178727B2

Procedure details

To a solution of 4-(2-hydroxyethoxy)-3,5-dimethoxybenzaldehyde (1.5 g, 6.6 mmol) in methylene chloride (22 mL, 0.3 M) was added ethyl vinyl ether (3.4 mL, 19.9 mmol). After addition of PPTS (168 mg, 0.66 mmol), the reaction mixture was stirred for 40 minutes at room temperature. An aqueous saturated sodium hydrogen carbonate solution was added to the reaction fluid, which was then extracted with ethyl acetate, washed with saturated saline, dried over magnesium sulfate, and evaporated under reduced pressure to afford a residue containing an ethoxyethyl-protected 4-(2-hydroxyethoxy-3,5-dimethoxybenzaldehyde.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
3.4 mL
Type
reactant
Reaction Step One
Quantity
22 mL
Type
solvent
Reaction Step One
Name
Quantity
168 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ethoxyethyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
2-hydroxyethoxy-3,5-dimethoxybenzaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][O:4][C:5]1[C:12]([O:13][CH3:14])=[CH:11][C:8]([CH:9]=[O:10])=[CH:7][C:6]=1[O:15][CH3:16].[CH:17]([O:19][CH2:20][CH3:21])=[CH2:18].CC1C=CC(S([O-])(=O)=O)=CC=1.C1C=C[NH+]=CC=1.C(=O)([O-])O.[Na+].OCCOC1C(OC)=CC(OC)=CC=1C=O>C(Cl)Cl>[CH2:17]([O:19][CH:20]([O:1][CH2:2][CH2:3][O:4][C:5]1[C:12]([O:13][CH3:14])=[CH:11][C:8]([CH:9]=[O:10])=[CH:7][C:6]=1[O:15][CH3:16])[CH3:21])[CH3:18] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
OCCOC1=C(C=C(C=O)C=C1OC)OC
Name
Quantity
3.4 mL
Type
reactant
Smiles
C(=C)OCC
Name
Quantity
22 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
168 mg
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=[NH+]C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Four
Name
ethoxyethyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
2-hydroxyethoxy-3,5-dimethoxybenzaldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCOC1=C(C=O)C=C(C=C1OC)OC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 40 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
was then extracted with ethyl acetate
WASH
Type
WASH
Details
washed with saturated saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford a residue

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
Smiles
C(C)OC(C)OCCOC1=C(C=C(C=O)C=C1OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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